molecular formula C8H11NO2 B591701 N,N,2-Trimethylfuran-3-carboxamide CAS No. 131087-74-6

N,N,2-Trimethylfuran-3-carboxamide

Cat. No.: B591701
CAS No.: 131087-74-6
M. Wt: 153.181
InChI Key: ZDJPCKYPFRKIOO-UHFFFAOYSA-N
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Description

N,N,2-Trimethylfuran-3-carboxamide is a synthetic furan derivative designed for chemical biology and antimicrobial research. The furan ring system is a privileged scaffold in medicinal chemistry, known for its presence in various bioactive natural products and approved drugs, contributing to a wide spectrum of biological activities . This specific carboxamide serves as a key intermediate for researchers exploring the structure-activity relationships of heterocyclic compounds, particularly in developing novel agents against resistant pathogens. Furan carboxamides have been identified as promising scaffolds in the search for new therapeutic agents. Recent studies highlight their potential in antibiofilm research, where analogous compounds have demonstrated significant activity against Pseudomonas aeruginosa by potentially interfering with quorum sensing systems, such as LasR, thereby reducing virulence without inhibiting bacterial growth . Furthermore, the structural motif of substituted furans is frequently employed in antimycobacterial drug discovery campaigns, making this compound a valuable building block for constructing libraries of potential inhibitors targeting pathogens like Mycobacterium tuberculosis . The carboxamide functionality is a critical pharmacophore that can be modified to optimize interactions with biological targets, influencing potency and selectivity . Researchers utilize this compound as a versatile precursor in diversity-oriented synthesis to generate more complex molecules for high-throughput screening and lead optimization studies . Its well-defined structure supports investigations into the role of lipophilicity and steric effects on membrane permeability and target engagement, providing crucial insights for the rational design of next-generation antimicrobial and bioactive agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131087-74-6

Molecular Formula

C8H11NO2

Molecular Weight

153.181

IUPAC Name

N,N,2-trimethylfuran-3-carboxamide

InChI

InChI=1S/C8H11NO2/c1-6-7(4-5-11-6)8(10)9(2)3/h4-5H,1-3H3

InChI Key

ZDJPCKYPFRKIOO-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C(=O)N(C)C

Synonyms

3-Furancarboxamide,N,N,2-trimethyl-(9CI)

Origin of Product

United States

Synthetic Methodologies for N,n,2 Trimethylfuran 3 Carboxamide

Established Synthetic Pathways for Furan-3-carboxamide (B1318973) Scaffolds

The synthesis of furan-3-carboxamides, the structural class to which N,N,2-trimethylfuran-3-carboxamide belongs, is approached through a variety of established methods. These can be broadly categorized into strategies that form the amide bond and those that functionalize the furan (B31954) ring.

Nucleophilic Acyl Substitution Strategies for Amide Bond Formation

The formation of the amide bond in furan-3-carboxamides typically proceeds through nucleophilic acyl substitution. masterorganicchemistry.com This class of reactions involves the attack of a nucleophile, in this case, an amine, on an activated carboxylic acid derivative.

A common approach is the conversion of a furan-3-carboxylic acid into a more reactive species, such as an acyl chloride or an activated ester. For instance, furan-3-carboxylic acid can be treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This highly reactive intermediate then readily reacts with an amine to yield the desired furan-3-carboxamide. researchgate.net

Alternatively, coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) are effective in mediating the formation of the amide bond, often under mild conditions. researchgate.net The use of such reagents avoids the harsh conditions sometimes associated with acyl chloride formation. researchgate.net

A study on the synthesis of a new series of furan-3-carboxamides demonstrated the nucleophilic displacement of a trichloromethyl group from 3-trichloroacetyl furan by various nitrogen-containing compounds to form the amide bond. nih.gov Another approach involves the reaction of furan-3-carboxylic acid with azoles in the presence of a copper catalyst and oxygen, which serves as an activating reagent. beilstein-journals.org

Activating AgentAmineProductReference
Thionyl ChloridePrimary/Secondary AminesFuran-3-carboxamide researchgate.net
EDC/DMTMMPrimary/Secondary AminesFuran-3-carboxamide researchgate.net
Copper Catalyst/O₂AzolesFuran-3-carboxamide beilstein-journals.org
-Nitrogen CompoundsFuran-3-carboxamide nih.gov

Directed Furan Functionalization Approaches

Achieving substitution at the 3-position of the furan ring can be challenging due to the inherent reactivity of the 2- and 5-positions. researchgate.net Therefore, directed functionalization strategies are often necessary.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. beilstein-journals.orguwindsor.ca In this method, a directing metalation group (DMG) on the furan ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. The resulting lithiated species can then be quenched with an electrophile to introduce a substituent at the desired position. For furan systems, groups like amides and carbamates can serve as effective DMGs. researchgate.netnih.gov

C-H activation represents another modern approach to furan functionalization. researchgate.netacs.org This method involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond, often catalyzed by transition metals like palladium or rhodium. researchgate.netnih.gov For instance, the use of a directing group can guide a palladium catalyst to selectively activate a C-H bond at the C3 position of a furan-2-carboxamide, allowing for subsequent arylation or alkylation. researchgate.net

Targeted Synthesis of this compound

The specific synthesis of this compound can be achieved through a targeted approach that leverages the principles of precursor synthesis and reaction optimization.

Precursor Synthesis and Optimization

A documented synthesis of a closely related compound provides a direct pathway to this compound. The key precursor is 5-bromo-2-methylfuran-3-carboxylic acid. This starting material can be synthesized from methyl 2-methylfuran-3-carboxylate via bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF). biorxiv.org

The subsequent step involves the amidation of 5-bromo-2-methylfuran-3-carboxylic acid with dimethylamine (B145610). The reaction is facilitated by the use of a coupling agent, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), and a base, N,N-diisopropylethylamine (DIPEA), in DMF. This reaction yields 5-bromo-N,N,2-trimethylfuran-3-carboxamide. biorxiv.org The final step to obtain this compound would involve the removal of the bromine at the 5-position, which can typically be achieved through methods such as catalytic hydrogenation.

PrecursorReagentsProductReference
Methyl 2-methylfuran-3-carboxylateNBS, DMFMethyl 5-bromo-2-methylfuran-3-carboxylate biorxiv.org
5-bromo-2-methylfuran-3-carboxylic acidDimethylamine, HATU, DIPEA, DMF5-bromo-N,N,2-trimethylfuran-3-carboxamide biorxiv.org

Reaction Conditions and Parameter Optimization

The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product.

In the amidation step described above, the reaction is carried out at 70°C for 8 hours. biorxiv.org The choice of solvent, temperature, and the specific coupling reagent and base are all critical parameters that can be adjusted to optimize the reaction. For example, different coupling reagents, such as those mentioned in section 2.1.1, could be screened to determine the most efficient one for this specific transformation. The reaction temperature and time can also be varied to improve the conversion rate and minimize the formation of byproducts.

The subsequent debromination step would also require optimization. Catalytic hydrogenation is a common method, and the choice of catalyst (e.g., palladium on carbon), solvent, and hydrogen pressure would need to be carefully selected to ensure complete removal of the bromine without affecting the other functional groups in the molecule.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of furan-based compounds, driven by the potential to derive furan feedstocks from renewable biomass. rsc.orgcatalysis-summit.com

Enzymatic synthesis is another green alternative for amide bond formation. acs.org While specific enzymes for this particular furan carboxamide may not be readily available, the development of biocatalytic methods for amidation is an active area of research. frontiersin.org

Furthermore, the selection of greener solvents is a key aspect of sustainable synthesis. Replacing traditional solvents like DMF with more environmentally benign alternatives, where possible, would reduce the environmental impact of the synthesis. The use of catalytic methods, as opposed to stoichiometric reagents, also aligns with the principles of green chemistry by improving atom economy and reducing waste. catalysis-summit.com

Alternative Synthetic Routes and Method Development

While a standard synthesis for this compound involves the reaction of 5-bromo-2-methylfuran-3-carboxylic acid with dimethylamine in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine), alternative methodologies are continually being explored to enhance efficiency, yield, and substrate scope. biorxiv.org

One alternative approach involves the palladium-catalyzed aminocarbonylation of 3-iodofuran precursors. nih.gov This method introduces the carboxamide functionality in a single step using carbon monoxide and an appropriate amine. nih.gov The development of highly substituted furans often relies on initial iodocyclization followed by diversification through various palladium-catalyzed coupling reactions, offering a modular route to a library of furan derivatives. nih.gov

Another avenue for the synthesis of furan-3-carboxamides is through the aromatization of dihydrofuran precursors. For instance, a series of furan-3-carboxamides have been synthesized from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran, followed by nucleophilic displacement of the trichloromethyl group. nih.gov This method, while effective, involves multiple steps and the use of specific reagents. nih.gov

Furthermore, the direct conversion of furan-3-carboxylic acid to the corresponding amide via an acyl chloride intermediate is a common and industrially viable method. This two-step process, involving initial treatment with a halogenating agent like thionyl chloride followed by reaction with the desired amine, is often straightforward and high-yielding.

The following table summarizes some of the synthetic approaches for furan-3-carboxamides:

MethodKey StepsAdvantagesDisadvantages
HATU Coupling Carboxylic acid activation with HATU, followed by amidation.High efficiency for amide bond formation.Coupling agent can be expensive.
Palladium-Catalyzed Aminocarbonylation Reaction of a 3-iodofuran with CO and an amine.Modular, single-step introduction of the carboxamide group.Requires a palladium catalyst and handling of carbon monoxide.
Aromatization of Dihydrofurans Aromatization of a substituted dihydrofuran precursor.Allows for the synthesis of various functionalized amides.Can be a multi-step process with specialized reagents.
Acyl Chloride Formation Conversion of the carboxylic acid to an acyl chloride, followed by amidation.Generally high-yielding and scalable.Involves the handling of reactive acyl chlorides.

Mechanistic Studies of Amide Formation for this compound

The formation of the amide bond in this compound, when synthesized from the corresponding carboxylic acid and dimethylamine, typically proceeds through the activation of the carboxylic acid. In the case of using a coupling reagent like HATU, the mechanism involves the formation of a highly reactive acyl-O-uronium species. This intermediate is then susceptible to nucleophilic attack by dimethylamine, leading to the formation of the tetrahedral intermediate, which subsequently collapses to yield the stable amide product and byproducts.

For the acyl chloride route, the mechanism is a classic nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the lone pair of electrons on the nitrogen atom of dimethylamine. This addition forms a tetrahedral intermediate which then eliminates a chloride ion to afford the final amide.

Mechanistic studies on related furan carboxamides have also explored their behavior in other contexts, such as photochemical degradation. These studies have shown that the furan ring and the amide group can both be sites of reaction, with mechanisms involving species like singlet oxygen and radical cations. ethz.chacs.org While not directly related to the synthesis, this highlights the electronic properties of the furan carboxamide system. The amide nitrogen lone pair can be involved in one-electron oxidation processes, forming an N-centered radical, a mechanism that has been proposed for the degradation of structurally similar compounds. acs.org

Stereoselective Synthesis Considerations for Related Chiral Analogues

While this compound itself is achiral, the development of stereoselective synthetic methods is crucial for producing chiral analogues, which may have applications in various fields, including pharmaceuticals and materials science. The introduction of chirality can occur at the furan ring or on the substituents.

For instance, if a chiral amine were used in the amidation step, a chiral center would be introduced in the final molecule. The stereochemical integrity of the amine would need to be maintained throughout the reaction.

More complex stereoselective syntheses focus on creating chiral centers on the furan ring itself. This often involves starting from chiral precursors or employing asymmetric catalysis. For example, the stereoselective synthesis of chiral C2-symmetric bis-sulfoxides has been achieved using a diastereomerically-pure auxiliary-guided (DAG) methodology. nih.gov Such principles could be adapted for the synthesis of chiral furan derivatives.

The stereoselective synthesis of α-chiral secondary alkyllithiums, which can be trapped with electrophiles to create stereodefined products, is another relevant strategy. nih.gov This method allows for the creation of specific stereoisomers of substituted carboxylic esters, and similar principles could be applied to the synthesis of chiral furan-3-carboxamides.

Furthermore, the synthesis of chiral furan amino acid analogues has been reported, starting from chiral sugars. acs.org This approach demonstrates how chirality can be incorporated into the furan scaffold from the outset.

Scale-Up Considerations and Process Chemistry Challenges in this compound Production

Scaling up the synthesis of this compound from a laboratory setting to industrial production presents several challenges that need to be addressed through careful process chemistry development.

Reagent Selection and Cost: The choice of reagents becomes critical on a larger scale. While coupling agents like HATU are efficient, their high cost can be prohibitive for large-scale production. biorxiv.org More economical alternatives, such as the acyl chloride route using inexpensive reagents like thionyl chloride, are often preferred in an industrial context.

Reaction Conditions and Safety: The optimization of reaction conditions, including temperature, pressure, and reaction time, is essential for ensuring a safe, efficient, and reproducible process. The handling of potentially hazardous reagents like thionyl chloride or carbon monoxide (in the case of carbonylation reactions) requires stringent safety protocols and specialized equipment. nih.gov

Work-up and Purification: The purification of the final product on a large scale can be a significant bottleneck. Crystallization is often the preferred method for purification in industry due to its cost-effectiveness and ability to provide high-purity material. Developing a robust crystallization procedure is a key aspect of process development. Column chromatography, while common in the lab, is generally not feasible for large-scale production.

Byproduct and Waste Management: The generation of byproducts and waste streams is an important consideration. An ideal process would have high atom economy and generate minimal waste. For example, in the HATU coupling method, the disposal of the uronium byproduct needs to be managed. biorxiv.org The development of catalytic processes is often favored as they reduce the amount of stoichiometric waste.

Process Control and Automation: To ensure consistent product quality and process safety, robust process control systems are necessary. The use of in-situ monitoring techniques can provide real-time data on reaction progress, allowing for better control and optimization of the process. Automation can also play a key role in improving efficiency and reproducibility on a large scale.

The following table highlights some of the key challenges and potential solutions in the scale-up of this compound production:

ChallengePotential Solutions
High Cost of Reagents Utilize more economical synthetic routes (e.g., acyl chloride method); optimize catalyst loading in catalytic reactions.
Handling of Hazardous Materials Implement robust safety protocols; use of closed systems and specialized equipment; explore greener and safer alternative reagents.
Efficient Purification Develop and optimize a crystallization process; explore alternative purification techniques like extraction and distillation if applicable.
Waste Management Design processes with high atom economy; develop methods for recycling solvents and catalysts; proper disposal of byproducts.
Process Consistency and Control Implement in-situ process analytical technology (PAT); utilize automated control systems; establish clear standard operating procedures (SOPs).

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as the cornerstone for the structural elucidation of N,N,2-Trimethylfuran-3-carboxamide, offering precise information on the chemical environment of each proton and carbon atom.

One-Dimensional NMR Techniques (¹H, ¹³C) for Definitive Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental data for assigning the core structure of this compound. The predicted chemical shifts are influenced by the electron-donating furan (B31954) ring and the electron-withdrawing carboxamide group.

The ¹H NMR spectrum is anticipated to show distinct signals for the furan ring proton, the methyl group attached to the furan ring, and the two N-methyl groups of the amide. Due to restricted rotation around the amide C-N bond, a phenomenon common in N,N-dialkylamides, the two N-methyl groups are expected to be chemically non-equivalent at room temperature, thus appearing as two separate singlets. nanalysis.comazom.compku.edu.cnnih.govst-andrews.ac.uk The methyl group at the C2 position of the furan ring will also present as a singlet. The single proton on the furan ring is expected to appear as a singlet in the aromatic region.

The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to have the highest chemical shift, typically in the range of 160-170 ppm. The carbons of the furan ring will appear in the aromatic region, with their specific shifts influenced by the substituents. The carbon of the C2-methyl group and the two N-methyl carbons will be observed in the aliphatic region. The non-equivalence of the N-methyl groups seen in the ¹H NMR spectrum will also be reflected in the ¹³C NMR spectrum, showing two distinct signals. st-andrews.ac.uk

Predicted ¹H and ¹³C NMR Data for this compound
Position¹H Chemical Shift (ppm)MultiplicityIntegration¹³C Chemical Shift (ppm)
2-CH₃~2.4s3H~14
N-CH₃ (a)~3.1s3H~35
N-CH₃ (b)~2.9s3H~38
H-4~6.3d1H~115
H-5~7.3d1H~142
C=O---~165
C-2---~150
C-3---~120

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemical Analysis

Two-dimensional NMR experiments are crucial for confirming the connectivity of the atoms within this compound and for analyzing its stereochemistry.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between the protons on the furan ring, specifically the correlation between H-4 and H-5, confirming their adjacent positions.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. youtube.comcolumbia.edulibretexts.orgustc.edu.cnyoutube.com This would definitively link the proton signals to their corresponding carbon signals in the furan ring and for the methyl groups. For example, the proton signal at ~6.3 ppm would show a correlation to the carbon signal at ~115 ppm, assigning them to the C4-H4 pair.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular skeleton. youtube.comcolumbia.edulibretexts.orgustc.edu.cn Key expected correlations would include:

The protons of the 2-CH₃ group to C-2 and C-3 of the furan ring.

The protons of the N-methyl groups to the carbonyl carbon (C=O) and the C-3 carbon of the furan ring.

The furan proton H-4 to C-3, C-5, and the carbonyl carbon.

The furan proton H-5 to C-3 and C-4.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. libretexts.orgbiorxiv.orgresearchgate.netresearchgate.net In the context of this compound, a NOESY or ROESY spectrum would be particularly useful to confirm the through-space interaction between the protons of the 2-CH₃ group and the H-4 proton of the furan ring, as well as to observe correlations between the N-methyl protons and the furan ring protons, further solidifying the proposed conformation.

Predicted Key 2D NMR Correlations for this compound
Proton (¹H)COSY (¹H)HMBC (¹³C)NOESY/ROESY (¹H)
2-CH₃ (~2.4 ppm)-C-2, C-3H-4
N-CH₃ (~3.1, ~2.9 ppm)-C=O, C-3H-4
H-4 (~6.3 ppm)H-5C-3, C-5, C=O2-CH₃, N-CH₃
H-5 (~7.3 ppm)H-4C-3, C-4-

Dynamic NMR Spectroscopy for Conformational Dynamics

The presence of two distinct signals for the N-methyl groups in the room temperature ¹H and ¹³C NMR spectra is a hallmark of restricted rotation around the amide C-N bond. nanalysis.comazom.compku.edu.cnnih.govst-andrews.ac.uk Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, can be employed to study this conformational dynamic process.

As the temperature is increased, the rate of rotation around the C-N bond increases. At a certain temperature, known as the coalescence temperature, the two separate signals for the N-methyl groups will broaden and merge into a single, broad peak. st-andrews.ac.uk Above this temperature, as the rotation becomes even faster on the NMR timescale, the signal will sharpen into a single peak, representing the time-averaged environment of the two methyl groups. By analyzing the line shapes of the signals at different temperatures, the energy barrier (activation free energy, ΔG‡) for this rotational process can be calculated, providing quantitative insight into the conformational stability of the amide bond in this specific molecule. researchgate.netrsc.org

Mass Spectrometry (MS) Applications in Structural Confirmation

Mass spectrometry provides complementary information to NMR by determining the mass of the molecule and offering clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule. mdpi.comeuropa.eunih.govmiamioh.edu By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can provide an unambiguous molecular formula. For this compound (C₈H₁₁NO₂), the expected exact mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺ can be calculated and compared with the experimentally determined value, thereby confirming the elemental formula and ruling out other possibilities with the same nominal mass.

Fragmentation Pattern Analysis (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion) and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. msu.edulibretexts.orgnih.govarizona.eduscienceready.com.au For this compound, characteristic fragmentation pathways would be expected:

Alpha-cleavage adjacent to the carbonyl group: This could lead to the loss of the dimethylamino group (•N(CH₃)₂) or the formation of a furanoyl cation.

Cleavage of the furan ring: Furan rings can undergo characteristic fragmentation, such as the loss of CO or CHO radicals.

McLafferty rearrangement: While less likely in this specific structure due to the absence of a gamma-hydrogen on a flexible chain, it is a common fragmentation pathway for amides in general. libretexts.org

Loss of a methyl group: Cleavage of a methyl radical from either the N-methyl groups or the 2-position of the furan ring is a plausible fragmentation pathway.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing their vibrational modes. bldpharm.com For this compound, the expected characteristic absorption bands in its IR spectrum can be predicted based on the known frequencies for its constituent functional groups: the furan ring, the tertiary amide, and the methyl groups.

The furan ring itself gives rise to several characteristic vibrations. These include C-H stretching vibrations, typically observed in the range of 3100-3200 cm⁻¹, and C=C stretching vibrations, which appear in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the furan ring is also a key indicator, with bands often found between 1000 and 1300 cm⁻¹. researchgate.net

The tertiary amide group is characterized by a strong C=O stretching vibration, which is one of the most intense bands in the IR spectrum. For tertiary amides, this band typically appears in the range of 1630-1670 cm⁻¹. bldpharm.com The absence of an N-H bond in the tertiary amide of this compound means that the characteristic N-H stretching and bending vibrations seen in primary and secondary amides will be absent. mdpi.commdpi.com The C-N stretching vibration of the tertiary amide is expected to be observed in the 1200-1300 cm⁻¹ region.

The methyl groups attached to the furan ring and the nitrogen atom will exhibit characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups are expected to appear in the 2850-3000 cm⁻¹ region. mdpi.com

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Furan RingC-H Stretch3100-3200
Furan RingC=C Stretch1500-1600
Furan RingC-O-C Stretch1000-1300
Tertiary AmideC=O Stretch1630-1670
Tertiary AmideC-N Stretch1200-1300
Methyl GroupsC-H Stretch2850-3000

X-ray Crystallography for Solid-State Structural Determination

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, analysis of related furan-3-carboxamide (B1318973) structures provides valuable insights into what can be expected. For instance, a study on N,2,4-Trimethylfuran-3-carboxamide revealed a monoclinic crystal system with space group P 1 21 1. crystallography.net In general, the furan ring is expected to be largely planar. The geometry around the amide group is also of significant interest. The C-N bond of the amide may exhibit some degree of double bond character due to resonance, which would be reflected in a shorter bond length compared to a typical C-N single bond. The planarity of the amide group and its orientation relative to the furan ring will be influenced by steric hindrance from the methyl groups.

ParameterExpected Value/CharacteristicReference Compound Example
Crystal SystemLikely Monoclinic or OrthorhombicMonoclinic for N,2,4-Trimethylfuran-3-carboxamide crystallography.net
Space GroupDependent on packing symmetryP 1 21 1 for N,2,4-Trimethylfuran-3-carboxamide crystallography.net
Furan Ring ConformationPlanarCommon in furan derivatives
Amide Bond (C-N) LengthShorter than a typical C-N single bondCharacteristic of amide resonance

The way in which individual molecules of this compound arrange themselves in the solid state is determined by a variety of intermolecular forces. In the absence of strong hydrogen bond donors (like an N-H group), the crystal packing will be primarily governed by weaker interactions such as van der Waals forces and dipole-dipole interactions. The carbonyl group of the amide is a hydrogen bond acceptor, but with no hydrogen bond donors in the molecule itself, hydrogen bonding would only be possible in the presence of co-crystallized solvent molecules with donor capabilities.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of N,N,2-Trimethylfuran-3-carboxamide, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the first step in its theoretical characterization. researchgate.net

The initial phase involves geometry optimization to find the lowest energy arrangement of atoms, representing the molecule's ground state structure. This would provide precise data on bond lengths, bond angles, and dihedral angles. Based on studies of similar furan (B31954) carboxamides, the geometry would be influenced by the electronic nature of the furan ring and the steric bulk of the N,N-dimethyl and C2-methyl groups. researchgate.net

Once the optimized geometry is obtained, a host of electronic properties can be calculated. The distribution of electron density can be analyzed through methods like Natural Bond Orbital (NBO) analysis, which provides insights into atomic charges and intermolecular interactions. researchgate.net The molecular electrostatic potential (MEP) map would visualize the electron-rich and electron-poor regions of the molecule, highlighting the electronegative oxygen and nitrogen atoms as sites susceptible to electrophilic attack.

Key electronic structure descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. bohrium.com

Table 1: Hypothetical Optimized Geometric Parameters for this compound (based on analogous structures)

ParameterPredicted Value
C2-C3 Bond Length~1.39 Å
C3-C4 Bond Length~1.44 Å
C3-C(O) Bond Length~1.50 Å
C(O)-N Bond Length~1.37 Å
O1-C2-C3-C4 Dihedral Angle~0.5°
C2-C3-C(O)-N Dihedral AngleVariable (see Conformational Analysis)

Table 2: Hypothetical Electronic Properties for this compound

PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -0.8 eV
HOMO-LUMO Gap~ 5.7 eV
Dipole Moment~ 3.5 D

A potential energy surface (PES) scan would be performed by systematically rotating the key dihedral angles and calculating the energy at each step. This would identify the low-energy conformers (local minima) and the transition states (saddle points) that separate them. The results would likely show that planar or near-planar arrangements of the furan and carboxamide groups are energetically favored to maximize pi-system conjugation, though steric hindrance from the methyl groups might lead to slightly twisted, low-energy conformations. The barrier to rotation around the C(O)-N amide bond is expected to be significant due to its partial double bond character. reactionbiology.com

A significant advantage of QM calculations is the ability to predict spectroscopic data, which can be used to validate experimental findings or to aid in the identification of the compound.

IR Frequencies: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be predicted. These theoretical frequencies, when appropriately scaled, can be compared with experimental Infrared (IR) spectra. Key predicted peaks would include the C=O stretching frequency of the amide (typically around 1650-1680 cm⁻¹), C-N stretching, C-H stretching from the methyl and furan groups, and vibrations of the furan ring itself. researchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C). These calculations provide a theoretical spectrum that can be directly compared to experimental data, aiding in the assignment of peaks to specific atoms within the molecule. The predicted shifts would be sensitive to the electronic environment of each nucleus, influenced by the methyl and carboxamide substituents on the furan ring. mdpi.com

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted Value
IR: Amide C=O Stretch1670 cm⁻¹
¹H NMR: C2-CH₃~2.5 ppm
¹H NMR: N-(CH₃)₂~2.9 - 3.1 ppm (may show distinct signals)
¹³C NMR: C=O~165 ppm
¹³C NMR: C2 (furan)~150 ppm

Molecular Dynamics (MD) Simulations

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into their dynamics and interactions with their environment.

MD simulations would model the behavior of this compound when dissolved in a solvent, such as water or an organic solvent. bohrium.com This involves placing one or more molecules of the compound into a box filled with explicit solvent molecules and calculating the forces between all atoms using a force field (like AMBER or GROMOS). su.se

These simulations, typically run for nanoseconds or microseconds, would reveal how the solvent molecules arrange themselves around the solute (solvation structure). Radial distribution functions (RDFs) could be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute. For example, in an aqueous solution, water molecules would be expected to form hydrogen bonds with the carbonyl oxygen. The simulations would also track the conformational changes of the molecule in solution, showing how it flexes and rotates in a dynamic environment. su.se

Should a non-human protein target be identified for this compound, MD simulations would be an invaluable tool to study the ligand-protein interactions. For instance, furan derivatives have been investigated as inhibitors for various enzymes in non-human systems. jmaterenvironsci.com

Following an initial docking of the compound into the protein's binding site, an MD simulation of the entire complex (protein + ligand + solvent) would be run. This would allow for the observation of the stability of the binding pose over time. Key analyses would include:

Hydrogen Bond Analysis: To identify persistent hydrogen bonds between the ligand and protein residues.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the strength of the interaction.

These simulations would reveal the key residues involved in binding and the dynamic nature of the interaction, providing a more realistic picture than static docking alone.

Molecular Docking and Ligand-Based Design

Molecular docking and ligand-based design are powerful computational tools that allow for the prediction and analysis of how a small molecule, such as this compound, might interact with a biological receptor. These methods are instrumental in the early, preclinical stages of drug discovery.

In silico screening involves the use of computational methods to screen large libraries of compounds against a biological target to identify potential "hits." While specific in silico screening data for this compound is not extensively documented in publicly available literature, the principles of such a process can be illustrated by examining studies on structurally related furan-carboxamide derivatives.

For instance, molecular docking studies on other furan-carboxamide derivatives have been conducted to predict their binding affinities to various biological targets, including enzymes and receptors implicated in diseases like cancer and viral infections. rsc.orgnih.gov The binding affinity is often expressed as a docking score (in kcal/mol) or as a predicted inhibition constant (Ki) or IC50 value. A more negative docking score generally indicates a more favorable binding interaction. nih.gov

To illustrate how such data would be presented, a hypothetical table of predicted binding affinities for this compound against a panel of kinases (a common class of drug targets) is shown below. This table is for illustrative purposes and is based on the types of results obtained for analogous compounds.

Target ProteinPredicted Docking Score (kcal/mol)Predicted Key Interacting Residues
Kinase A-8.5LYS78, GLU95, LEU150
Kinase B-7.2ASP165, PHE167
Kinase C-9.1VAL34, ILE85, MET148

In a typical molecular docking study, this compound would be computationally placed into the binding site of a target protein. The software would then calculate the most likely binding poses and estimate the binding energy for each pose. These predictions are based on a scoring function that takes into account various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein. For example, studies on similar carboxamide derivatives have shown that the amide group can act as a crucial hydrogen bond donor and acceptor, while the furan ring can engage in hydrophobic or π-π stacking interactions. nih.govnih.gov

Rational drug design aims to create new molecules with improved properties based on a known structure. In the context of this compound, this would involve modifying its chemical structure to enhance its binding affinity, selectivity, or pharmacokinetic properties. Computational methods play a pivotal role in this process by predicting how structural changes might affect these properties before the analogues are synthesized.

The design of analogues could involve several strategies:

Scaffold Hopping: Replacing the furan core with other heterocyclic rings (e.g., thiophene, pyrrole) to explore different spatial arrangements and interactions. nih.gov

Functional Group Modification: Altering the substituents on the furan ring or the amide nitrogen. For example, replacing the N,N-dimethyl groups with other alkyl or aryl groups could influence solubility and binding. rsc.orgnih.gov

Bioisosteric Replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties but may lead to improved biological activity or reduced toxicity.

A hypothetical design strategy for analogues of this compound is presented in the table below, illustrating how different modifications could be explored to improve its interaction with a hypothetical target.

Analogue IDModification from Parent CompoundRationale for Design
FURA-002Replacement of 2-methyl with a trifluoromethyl groupTo increase metabolic stability and potentially alter electronic properties.
FURA-003Replacement of N,N-dimethyl with a piperidine (B6355638) ringTo introduce conformational rigidity and explore new interactions.
FURA-004Introduction of a hydroxyl group at the 4-position of the furan ringTo introduce a new hydrogen bonding site.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses statistical methods to correlate chemical structures with biological activities.

A hypothetical computational SAR study on a series of this compound analogues might reveal the following trends, which are presented for illustrative purposes in the table below.

AnalogueModificationObserved Activity (e.g., IC50 in µM)Computational Insights
ParentN/A10.5Baseline
Analogue 12-methyl -> 2-ethyl8.2Increased hydrophobic interaction in the binding pocket.
Analogue 2N,N-dimethyl -> N-ethyl15.1Loss of a key hydrophobic interaction.
Analogue 35-position H -> 5-chloro5.3Favorable halogen bonding with a serine residue.

These computational SAR studies help in building models that can predict the activity of new, unsynthesized analogues. By identifying the key structural features that contribute to or detract from the desired biological activity, researchers can prioritize the synthesis of the most promising compounds, thereby saving time and resources.

Analytical Methodologies for Quantitative and Qualitative Analysis in Research Contexts

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone for the separation, identification, and purification of N,N,2-Trimethylfuran-3-carboxamide. The choice of technique depends on the specific analytical goal, such as assessing purity, monitoring reaction progress, or analyzing the compound in a mixture.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. Its application is crucial for determining the purity of synthesized batches and for quantifying the compound in various samples. The selection of the detector is critical and is based on the physicochemical properties of the analyte.

UV Detection: this compound possesses chromophores within its structure, specifically the furan (B31954) ring and the carboxamide group, which allows for its detection by Ultraviolet (UV) spectroscopy. A specific wavelength, determined by scanning the UV spectrum of the pure compound, is used for quantification.

Photodiode Array (PDA) Detection: A Photodiode Array (PDA) detector offers a significant advantage over a standard UV detector by providing spectral information across a range of wavelengths simultaneously. This capability is invaluable for peak purity assessment, allowing analysts to determine if a chromatographic peak corresponds to a single compound or co-eluting impurities.

Fluorescence Detection (FLD): For enhanced sensitivity and selectivity, Fluorescence Detection (FLD) can be employed if this compound or its derivatives exhibit native fluorescence or can be derivatized with a fluorescent tag. This method is particularly useful for trace-level analysis.

A typical HPLC method for the analysis of this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient or isocratic elution conditions would be optimized to achieve a good peak shape and resolution from potential impurities.

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation (e.g., 5% B to 95% B over 20 minutes)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm or PDA (200-400 nm)

This table is for illustrative purposes; actual parameters may vary based on the specific application and instrumentation.

For the analysis of this compound, particularly if assessing for volatile impurities or degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool. The compound must be sufficiently volatile and thermally stable to be amenable to GC analysis. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification. This technique is highly effective for identifying and quantifying trace levels of volatile organic compounds in the sample matrix.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions in the synthesis of this compound. By spotting small aliquots of the reaction mixture on a TLC plate at different time intervals, the consumption of starting materials and the formation of the product can be visualized. The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent system). TLC is also instrumental in the initial stages of purification by helping to identify the optimal solvent system for larger-scale column chromatography.

Advanced Hyphenated Techniques

To meet the demands of modern research, particularly in preclinical studies, more sophisticated analytical techniques are required. Hyphenated techniques, which couple two or more analytical methods, provide enhanced sensitivity, selectivity, and structural information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace quantitative analysis and is indispensable for preclinical metabolite profiling of this compound. This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. In a typical preclinical study, biological samples (e.g., plasma, urine, tissue homogenates) are analyzed to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

The parent compound, this compound, and its potential metabolites are separated on an LC column and then introduced into the mass spectrometer. In the MS/MS process, a specific precursor ion (e.g., the molecular ion of the parent compound) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for highly sensitive and selective quantification, even in complex biological matrices.

Table 2: Example of LC-MS/MS Parameters for Preclinical Analysis of this compound

ParameterCondition
LC System Ultra-High-Performance Liquid Chromatography (UHPLC)
Column Sub-2 µm particle size reversed-phase column
Mobile Phase Optimized for fast gradient elution
Mass Spectrometer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF)
Ionization Mode Electrospray Ionization (ESI), positive or negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]+ of this compound
Product Ion (Q3) Specific fragment ion for quantification

This table is for illustrative purposes; actual parameters would be determined through method development and optimization.

For highly complex samples where co-elution is a significant problem in conventional GC-MS, Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) offers a substantial increase in peak capacity and resolving power. In this technique, the effluent from the first GC column is cryo-focused and then rapidly re-injected onto a second, shorter column with a different stationary phase. This results in a two-dimensional separation, where compounds are separated based on two independent properties (e.g., volatility and polarity). The enhanced separation allows for the identification of a greater number of individual components in a complex mixture, making it a valuable tool for in-depth impurity profiling or the analysis of this compound in challenging matrices.

Spectrophotometric Methods for Concentration Determination (e.g., UV-Vis)

Spectrophotometric methods, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, are widely used for the quantitative analysis of compounds that possess chromophores—parts of a molecule that absorb light. The technique is valued for its simplicity, speed, and cost-effectiveness. ethz.ch The principle behind UV-Vis spectrophotometry is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The this compound molecule contains a furan ring conjugated with a carboxamide group. This conjugated π-electron system acts as a chromophore, absorbing UV radiation in a characteristic wavelength range. utoronto.ca The presence of alkyl (methyl) and dialkylamino substituents on this core structure influences the exact position (λmax) and intensity (molar absorptivity, ε) of the absorption band. While specific experimental data for this compound is not extensively published, related furan and conjugated amide structures typically exhibit absorption maxima in the UV region, often between 200 and 300 nm. libretexts.org

For quantitative analysis, a calibration curve is constructed by preparing a series of standard solutions of this compound of known concentrations in a suitable non-absorbing solvent (e.g., methanol or ethanol). The absorbance of each standard is measured at the predetermined λmax. A plot of absorbance versus concentration should yield a straight line passing through the origin, confirming adherence to the Beer-Lambert law within that concentration range. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Illustrative Calibration Data for this compound

The following table is an illustrative example of data that would be generated to create a calibration curve for quantitative analysis. The values are hypothetical and serve to demonstrate the methodology.

StandardConcentration (µg/mL)Absorbance at λmax
12.00.152
24.00.305
36.00.458
48.00.610
510.00.763
Linear Regression 0.9998

Method Validation and Robustness for Research Applications

For any analytical method to be considered reliable and suitable for its intended purpose in a research context, it must undergo validation. Method validation is the process of demonstrating that an analytical procedure is accurate, precise, specific, and reproducible for the analysis of a specific analyte. demarcheiso17025.com The validation of a method for this compound would involve assessing several key performance characteristics as defined by international guidelines. demarcheiso17025.comsemanticscholar.org

Key Validation Parameters:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Linearity is typically evaluated by a linear regression analysis of the calibration curve data, with a correlation coefficient (R²) greater than 0.99 being desirable. nih.gov

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a blank matrix with a known concentration of the analyte. Recoveries are typically expected to be within 90-110% for many research applications. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. For many applications, an RSD of <5% is considered acceptable. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. semanticscholar.org For a UV-Vis spectrophotometric method, robustness would be tested by evaluating the impact of minor changes in parameters such as the pH of the solution, the wavelength of measurement (± 2 nm), or temperature. For chromatographic methods, this could include variations in mobile phase composition, pH, flow rate, and column temperature. nih.gov The method is considered robust if the results remain within acceptable criteria of precision and accuracy despite these small changes.

Summary of Method Validation Parameters for Research

ParameterPurposeCommon Acceptance Criterion in Research
Specificity To ensure the signal measured is only from the analyte of interest.No interference at the retention time or λmax of the analyte.
Linearity (R²) To confirm a proportional relationship between signal and concentration.≥ 0.99
Accuracy (% Recovery) To determine how close the measured value is to the true value.Typically 90% - 110%
Precision (RSD%) To assess the scatter of data from replicate measurements.Typically < 5%
LOD To define the lowest concentration that can be detected.Signal-to-Noise ratio of 3:1
LOQ To define the lowest concentration that can be accurately measured.Signal-to-Noise ratio of 10:1
Robustness To evaluate the method's reliability with minor procedural changes.No significant change in results; RSD remains within limits.

Exploration of Biological Activities and Mechanistic Research Preclinical Focus

In Vitro Cellular Activity Studies

In vitro studies are fundamental in elucidating the cellular and molecular mechanisms of a compound. Research on furan-3-carboxamide (B1318973) derivatives has revealed a spectrum of biological activities, from anticancer to antimicrobial effects.

Antiproliferative Activity against Cancer Cell Lines

While direct studies on the antiproliferative effects of N,N,2-Trimethylfuran-3-carboxamide are limited in the public domain, research on structurally similar compounds provides valuable insights. For instance, a study on 5-(4-Chlorophenyl)-N,N,2-trimethyl-3-furamide, a closely related analog, demonstrated cytotoxic activity against the human embryonic kidney cell line HEK293. nih.gov

Furthermore, a broader class of related compounds, anthra[2,3-b]furan-3-carboxamides, has shown significant antiproliferative potency against a panel of human cancer cell lines. nih.govreactionbiology.com These derivatives were effective against murine leukemia (L1210), human cervical carcinoma (HeLa), myeloid leukemia (K562), and colon carcinoma (HCT116) cells, with some compounds exhibiting activity in the submicromolar to low micromolar range. nih.gov This suggests that the furan-3-carboxamide core may be a promising scaffold for the development of novel anticancer agents.

Table 1: Antiproliferative Activity of Anthra[2,3-b]furan-3-carboxamide Derivatives

CompoundL1210 (IC₅₀, µM)HeLa (IC₅₀, µM)K562 (IC₅₀, µM)HCT116 (IC₅₀, µM)
Derivative 3a 1.2 ± 0.11.5 ± 0.21.8 ± 0.22.5 ± 0.3
Derivative 3b 0.8 ± 0.11.1 ± 0.11.3 ± 0.11.9 ± 0.2
Derivative 3c 0.5 ± 0.050.7 ± 0.10.9 ± 0.11.2 ± 0.1
Derivative 3d 0.6 ± 0.070.8 ± 0.11.0 ± 0.11.4 ± 0.2

Data is hypothetical and for illustrative purposes, based on the trends reported in the literature for this class of compounds.

Modulation of Cellular Pathways

The anticancer effects of furan (B31954) carboxamide derivatives are often linked to their ability to modulate key cellular pathways involved in cancer progression, such as proteasome and angiogenesis pathways.

Proteasome Inhibition: The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy. nih.gov A structurally related compound, N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide (BTFC), has been identified as an inhibitor of the proteasome. smolecule.com This inhibition leads to the accumulation of ubiquitinated proteins, triggering apoptosis in cancer cells. smolecule.com The study of proteasome inhibitors is a very active field in cancer research. nih.govstanford.edumdpi.com

Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. ibidi.com The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of this process. nih.gov The related compound BTFC has been shown to inhibit the proliferation of human vascular endothelial cells, a critical step in angiogenesis. smolecule.com Furthermore, other novel carboxamide derivatives have been designed and synthesized as potent VEGFR-2 inhibitors, demonstrating anti-angiogenic and apoptotic activities. nih.govwaocp.org

Antimicrobial Activity

The furan and carboxamide moieties are present in various compounds with known antimicrobial properties. mdpi.comgrowingscience.comnih.gov

Antibacterial Activity: Research on nitrofurantoin (B1679001) analogues, which incorporate a furan ring, has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. ekb.eg Specifically, novel N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides have been synthesized and evaluated for their antibacterial properties. ekb.eg While direct data on this compound is not available, the broader class of furan-carboxamides shows potential for antibacterial activity.

Antifungal Activity: Similarly, various carboxamide derivatives have been investigated for their antifungal properties. google.com For example, N,N'-propan-1',3'-bis-(2,5-dihydro-2-imino-4,5,5-trimethylfuran-3-carboxamide) has been synthesized and its antimicrobial activity studied. researchgate.net The general interest in furan-containing compounds for antifungal applications is an active area of research.

Table 2: Antimicrobial Activity of a Related Furan-Carboxamide Derivative

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus>100
Escherichia coli>100
Candida albicans>100

Data is hypothetical and for illustrative purposes, as specific data for the target compound is not available.

Receptor Agonism/Antagonism Studies

The interaction of small molecules with specific receptors is a key determinant of their pharmacological effects.

GPR35: G protein-coupled receptor 35 (GPR35) is an orphan receptor that has been implicated in various physiological and pathological processes, including inflammation. frontiersin.orgnih.govnih.gov Several furan and carboxamide-containing compounds have been identified as agonists of GPR35. nih.govmedchemexpress.com However, there is currently no direct evidence to suggest that this compound acts as an agonist or antagonist for GPR35.

VEGFR-2: As mentioned earlier, VEGFR-2 is a crucial receptor in angiogenesis. nih.gov Numerous kinase assays have been developed to screen for inhibitors of VEGFR-2. bpsbioscience.comcellsignal.com While various carboxamide derivatives have been identified as VEGFR-2 inhibitors, specific studies on the interaction of this compound with this receptor are lacking. nih.govmdpi.com

In Vivo Preclinical Model Investigations

In vivo studies in animal models are essential to evaluate the systemic effects and potential therapeutic efficacy of a compound.

Anti-inflammatory Activity in Animal Models

Inflammation is a complex biological response implicated in numerous diseases. asianjpr.com Animal models are widely used to screen for new anti-inflammatory drugs. nih.gov The related compound, N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide (BTFC), has demonstrated anti-inflammatory activity in animal models. smolecule.com Additionally, other classes of carboxamides, such as quinoline-3-carboxamides, have shown efficacy in reducing inflammation and fibrosis in mouse models. nih.gov These findings suggest that the furan-carboxamide scaffold may have potential for the development of anti-inflammatory agents, though specific in vivo data for this compound is not currently available.

Antitumor Efficacy in Murine Models (excluding human clinical trials)

Research into the in vivo antitumor potential of the furan-3-carboxamide scaffold has centered on complex analogues, specifically anthra[2,3-b]furan-3-carboxamides, which integrate the furan-3-carboxamide moiety into a larger anthraquinone (B42736) structure. These studies have provided promising, albeit preliminary, evidence of efficacy in mouse models of cancer.

One notable analogue, the (S)-3-aminopyrrolidine derivative of 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxamide (referred to as compound 3d in the study), has demonstrated significant antitumor activity in a murine model of P388 leukemia. nih.govreactionbiology.com In this intraperitoneally transplanted leukemia model, treatment with this compound at tolerable doses resulted in a substantial increase in the life span of the test animals, extending it by up to 262%. nih.govreactionbiology.com This finding highlights the potential of this chemical class as a source for developing new anticancer agents. nih.gov The antitumor characteristics of these new agents are attributed to a "scaffold hopping" approach, which led to the discovery of derivatives with improved properties both in vitro and in vivo. nih.govreactionbiology.com

Table 1: In Vivo Antitumor Activity of an Anthra[2,3-b]furan-3-carboxamide Analogue
Compound AnalogueMurine ModelEfficacy EndpointResultReference
(S)-3-(3-aminopyrrolidine-1-carbonyl)-4,11-dihydroxy-2-methylanthra[2,3-b]furan-5,10-dioneIntraperitoneally Transplanted P388 LeukemiaIncrease in Life Span (ILS%)Up to 262% nih.gov, reactionbiology.com

Pharmacokinetic and Pharmacodynamic Properties in Animal Models (excluding human clinical trials)

Based on a review of the available scientific literature, detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound and its closely related antitumor analogues in animal models have not been reported. Studies on anthra[2,3-b]furan-3-carboxamide derivatives have primarily focused on in vitro antiproliferative activity and in vivo efficacy in terms of survival extension, without publishing specific PK parameters such as absorption, distribution, metabolism, excretion (ADME), half-life, or clearance rates in murine models. nih.govreactionbiology.comnih.gov While research on other, structurally distinct furan-carboxamide derivatives exists, these findings are not directly applicable due to significant differences in their chemical scaffolds and biological targets. nih.govnih.govnih.gov

Enzyme Inhibition and Target Interaction Studies

Myeloperoxidase Inhibition

In the reviewed scientific literature, there is no evidence to suggest that this compound or its antitumor analogues from the anthra[2,3-b]furan-3-carboxamide series act as inhibitors of the enzyme myeloperoxidase (MPO). Research on MPO inhibitors has identified other chemical classes, such as hydroxamates, pyrazolidinone carboxamides, and specific synthetic molecules like AZD3241, but furan-3-carboxamides have not been implicated in this activity. nih.govacs.orgnih.gov

Topoisomerase Modulation

A primary mechanism for the antitumor effects of anthra[2,3-b]furan-3-carboxamide analogues is their interaction with DNA and modulation of topoisomerase enzymes. nih.govreactionbiology.com Studies have shown that selected derivatives from this class can attenuate the activity of both topoisomerase 1 and topoisomerase 2. nih.govreactionbiology.com

Specifically, the stereoisomers (R)- and (S)-3-(3-aminopyrrolidine-1-carbonyl)-4,11-dihydroxy-2-methylanthra[2,3-b]furan-5,10-dione were found to form stable intercalative complexes with duplex DNA. nih.gov This binding is a critical prerequisite for their subsequent interference with enzyme function. These compounds were shown to inhibit the ability of topoisomerase 1 and 2 to unwind supercoiled DNA. nih.govreactionbiology.com Further investigation revealed that this attenuation of topoisomerase activity occurs via a mechanism distinct from that of conventional inhibitors that stabilize the DNA-enzyme tertiary complex. nih.gov The most cytotoxic derivatives within this series have been confirmed to attenuate the plasmid DNA relaxation activity of topoisomerase 1. nih.gov

Structure-Activity Relationships (SAR) of this compound and its Analogues

Impact of Substituent Modifications on Biological Potency

Structure-activity relationship (SAR) studies have been conducted on the analogues of this compound, primarily focusing on the more complex anthra[2,3-b]furan-3-carboxamide scaffold, to understand how chemical modifications influence antitumor potency. nih.govresearchgate.net These investigations have revealed several key structural features that are critical for cytotoxicity.

The 4,11-dihydroxy groups on the anthraquinone core are considered essential for biological activity. nih.gov Likewise, the integrity of the carbonyl moiety within the carboxamide fragment is critical for maintaining cytotoxic potency. nih.gov In contrast, modifications to the substituent at the 2-position of the furan ring did not significantly impact activity, suggesting this position may be a suitable point for modification to improve other properties like solubility or pharmacokinetics without compromising potency. nih.gov

Further SAR studies explored the diamine moiety attached to the carboxamide group. The presence of a ternary amino group, such as in an N-methylpiperazine side chain, led to a substantial decrease (10- to 100-fold) in antiproliferative potency against nearly all tested tumor cell lines. reactionbiology.com This indicates that primary or secondary amines in the side chain are preferred for high activity. Interestingly, many of the potent anthra[2,3-b]furan-3-carboxamide derivatives were found to be effective against both wild-type cancer cell lines and their multidrug-resistant counterparts, suggesting they can circumvent resistance mechanisms mediated by P-glycoprotein (Pgp) or p53 inactivation. nih.govresearchgate.net

Table 2: Key Structure-Activity Relationship Findings for Anthra[2,3-b]furan-3-carboxamide Analogues
Structural FeatureModificationImpact on CytotoxicityReference
4,11-positions on anthraquinone corePresence of hydroxy groupsCritical for potency nih.gov
Carboxamide fragmentPresence of carbonyl moietyCritical for potency nih.gov
2-position on furan ringSubstitutionNot critical for potency nih.gov
Carboxamide side chainIntroduction of a ternary amino group (e.g., N-methylpiperazine)Substantially decreased potency reactionbiology.com

Positional Isomer Effects on Biological Activity

The precise arrangement of substituents on the furan ring of furan-3-carboxamide derivatives is a critical determinant of their biological activity. While specific research on this compound is limited in publicly available literature, the broader class of aromatic heterocyclic carboxamides, including furan-based structures, has been a subject of extensive study, particularly in the development of fungicides. These studies reveal that even minor changes in the position of a substituent can lead to dramatic shifts in efficacy.

A significant body of research on carboxamide fungicides has demonstrated that their mechanism of action often involves the inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme, a key component of the mitochondrial respiratory chain in fungi. jst.go.jp The inhibitory activity of these compounds is highly dependent on their ability to bind effectively to the ubiquinone-binding site of the SDH enzyme. jst.go.jp

Studies on various aromatic heterocyclic carboxamides have shown that positional isomers can exhibit vastly different levels of fungicidal activity. For instance, in related heterocyclic systems, a methyl-substituted derivative might show high activity against a particular fungus, while its positional isomer is virtually inactive. jst.go.jp This difference is attributed to the specific interactions, or lack thereof, between the inhibitor and the amino acid residues within the enzyme's binding pocket.

To illustrate this principle for the furan-3-carboxamide scaffold, consider the hypothetical inhibitory activities of positional isomers of a trimethylfuran-3-carboxamide against a fungal SDH enzyme, as shown in Table 1.

Table 1: Illustrative Positional Isomer Effects on Hypothetical SDH Inhibition

CompoundSubstituent PositionsHypothetical IC₅₀ (µM)
This compound 2-CH₃0.5
N,N,4-Trimethylfuran-3-carboxamide4-CH₃15.2
N,N,5-Trimethylfuran-3-carboxamide5-CH₃89.7

This table is for illustrative purposes and the data is hypothetical, based on established structure-activity relationships for related carboxamide fungicides. jst.go.jp

The data in this illustrative table suggests that a methyl group at the 2-position of the furan ring may be optimal for binding to the hypothetical target enzyme, resulting in a low IC₅₀ value, which indicates high inhibitory potency. Shifting the methyl group to the 4- or 5-position could introduce steric hindrance or alter the electronic properties of the molecule in a way that weakens its interaction with the enzyme, leading to a significantly higher IC₅₀ and reduced biological activity. jst.go.jp This highlights the crucial role of substituent placement in the design of biologically active furan-3-carboxamides.

Conformational Preferences and Biological Efficacy

The biological efficacy of this compound is not only dictated by its chemical structure and the position of its substituents but also by its three-dimensional shape, or conformation. The amide bond in carboxamides has a partial double bond character, which restricts free rotation and can lead to the existence of distinct cis and trans conformers. The preferred conformation can have a profound impact on the molecule's ability to bind to its biological target.

For N-aryl amides, the conformational preference is influenced by a delicate balance of steric and electronic factors. nih.gov The substitution pattern on both the furan ring and the amide nitrogen plays a pivotal role in determining the rotational barrier around the C-N amide bond and the energetically favored conformation. In the case of this compound, the presence of two methyl groups on the nitrogen atom and a methyl group at the 2-position of the furan ring introduces significant steric bulk. This steric hindrance can influence the planarity of the molecule and the preferred orientation of the furan ring relative to the amide plane. reactionbiology.com

A specific conformation is often required for optimal interaction with a biological receptor. If the molecule's most stable conformation in solution does not match the conformation required for binding, its biological efficacy will be diminished. The energy barrier to rotate into the "active" conformation becomes a critical factor.

The influence of conformational preferences on biological efficacy can be illustrated with the hypothetical data in Table 2, which shows the conformational ratios and corresponding biological activity for a series of related furan-3-carboxamides.

Table 2: Illustrative Conformational Preferences and Biological Efficacy

CompoundSubstituentsPredominant ConformerHypothetical Biological Efficacy (%)
N,N-Dimethylfuran-3-carboxamideNone on furantrans65
This compound 2-CH₃cis92
N,N,5-Trimethylfuran-3-carboxamide5-CH₃trans45

This table is for illustrative purposes and the data is hypothetical, based on general principles of conformational analysis in N-aryl amides. nih.gov

In this hypothetical scenario, the cis conformation of this compound is presumed to be the "bioactive" conformation, leading to high efficacy. The methyl group at the 2-position may sterically favor the cis arrangement, which aligns perfectly with the binding site of its target. In contrast, the unsubstituted or 5-substituted analogues may predominantly exist in the trans conformation, which is less suitable for binding, resulting in lower biological activity. The study of such conformational preferences is therefore essential for understanding the structure-activity relationships and for the rational design of potent furan-3-carboxamide-based therapeutic agents.

Derivatives, Analogues, and Lead Compound Optimization Preclinical

Synthesis and Biological Evaluation of N-Alkyl/Aryl Variants of N,N,2-Trimethylfuran-3-carboxamide

The substitution at the amide nitrogen of the furan (B31954) carboxamide core is a critical determinant of biological activity. Researchers have synthesized and evaluated numerous N-alkyl and N-aryl variants to establish structure-activity relationships (SAR).

A common synthetic route involves the acylation of a primary or secondary amine with a furan-2-carbonyl chloride. For instance, N-(2,2-diphenylethyl)furan-2-carboxamide was synthesized by reacting furan-2-carbonyl chloride with 2,2-diphenylethan-1-amine in dichloromethane, with trimethylamine (B31210) added to facilitate the reaction. mdpi.com Similarly, derivatives like 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide have been prepared by activating 5-nitrofuran-2-carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) before reacting it with the appropriate amine, such as 2-(pyridin-2-yl)ethanamine. mdpi.com

Biological evaluations of these variants have uncovered diverse activities. For example, a series of anthra[2,3-b]furan-3-carboxamides were synthesized and found to inhibit the growth of mammalian tumor cell lines, with the carbonyl moiety in the carboxamide fragment being critical for cytotoxicity. nih.gov In another study, N-arylindazole-3-carboxamide derivatives were synthesized and showed potent inhibitory activities against SARS-CoV-2. nih.gov The evaluation of N-alkylphenyl-3,5-dinitrobenzamide analogs revealed potent anti-tuberculosis agents, with compounds 7a and 7d showing nanomolar to sub-micromolar minimum inhibitory concentrations (MIC) in both extracellular and intracellular assays. rsc.org

Table 1: Examples of N-Substituted Carboxamide Variants and Their Biological Evaluation

Compound Class/DerivativeN-Substituent TypeSynthesis Method HighlightObserved Biological ActivityReference
N-(2,2-diphenylethyl)furan-2-carboxamideAlkyl (Diphenylethyl)Acylation using furan-2-carbonyl chlorideServes as a building block for psychoactive and neuroprotective agents mdpi.com
5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamideAlkyl (Pyridinylethyl)CDI-mediated activation of carboxylic acid followed by aminationAntifungal activity against P. brasiliensis (MIC90 = 0.48 µg/mL) mdpi.com
Anthra[2,3-b]furan-3-carboxamidesAryl/AlkylModification of anthraquinone (B42736) scaffoldAntitumor activity; inhibition of topoisomerase 1 nih.gov
N-Arylindazole-3-carboxamidesArylSynthesized from an anti-MERS-CoV hit compoundAntiviral activity against SARS-CoV-2 (EC50 = 0.69 µM for compound 4a) nih.gov
N-alkylphenyl-3,5-dinitrobenzamide analogsAlkylphenylSeries of chemical modifications on a dinitrobenzamide scaffoldAnti-tuberculosis activity (Nanomolar to sub-micromolar MIC) rsc.org

Furan Ring Modifications and their Impact on Biological Activity

Modifications to the central furan ring, including the introduction of various substituents or its bioisosteric replacement, have profound effects on biological activity. The position and nature of these substituents are crucial for potency and selectivity.

Research on G protein-coupled receptor 35 (GPR35) agonists showed that functional groups at the 5-position of the furan ring are critical to the compound's agonist activity. nih.gov For example, replacing a 3,4-dichlorophenyl group with a pentafluorophenyl or methyl group led to a significant loss in potency. nih.gov In the field of antifungal agents, the introduction of a bromine atom to the furan ring of certain derivatives resulted in a compound with a 90% inhibition rate against Rhizoctonia cerealis. mdpi.com

Furthermore, the furan ring can be part of a larger fused system or be replaced entirely to improve properties. In one study, a diversity-oriented synthesis approach was used to create furan-2-carboxamides as bioisosteric replacements for a chemically unstable furanone ring, leading to compounds with significant antibiofilm activity against P. aeruginosa. nih.gov

Hybrid Compounds Incorporating this compound Scaffold

Molecular hybridization is a rational drug design strategy that combines two or more pharmacophores into a single molecule to enhance therapeutic efficacy or target multiple pathways. mdpi.com The furan carboxamide scaffold has been successfully incorporated into various hybrid compounds.

One example is the synthesis of fenfuram-diarylamine hybrids. Fenfuram, which is 2-methyl-N-phenyl-3-furancarboxamide, was used as a lead molecule, and diarylamines were introduced to create hybrids with enhanced antifungal activity against R. solani compared to the parent compound. researchgate.net Another study detailed the creation of a hybrid molecule by acylating N-(2-(1H-indol-3-yl)ethyl)-2-aminobenzamide with furan-2-carbonyl chloride. mdpi.com This approach combines the structural features of tryptamine, isatoic anhydride, and furan-2-carboxamide. mdpi.com Similarly, researchers have explored combining the furan-2-carboxamide group with a 1,3,4-thiadiazole (B1197879) scaffold to develop effective VEGFR-2 inhibitors for cancer treatment. mdpi.com

Table 2: Examples of Hybrid Compounds Incorporating a Furan Carboxamide Moiety

Hybrid Compound ClassConstituent PharmacophoresDesign RationaleResulting Biological Target/ActivityReference
Fenfuram-diarylamine hybridsFuran-3-carboxamide (B1318973) + DiarylamineImprove antifungal activity of the lead compound fenfuramSuccinate (B1194679) dehydrogenase inhibitors with potent antifungal activity researchgate.net
N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamideFuran-2-carboxamide + Tryptamine + Isatoic AnhydrideIntegrate multiple pharmacophoric elements into a single structureCreation of a novel hybrid molecule with potential multi-target activity mdpi.com
Furan-2-carboxamide-1,3,4-thiadiazole hybridsFuran-2-carboxamide + 1,3,4-ThiadiazoleDevelop novel, effective VEGFR-2 inhibitorsInhibition of VEGFR-2 for potential cancer treatment mdpi.com
2-aminochromone-N,N-bis-1,2,3-triazole hybrids2-Aminochromone + 1,2,3-TriazoleCreate hybrid heterocycles using click chemistryAnticancer activity against HeLa cell lines (IC50 values 0.11 to 1.04 µM) nih.gov

Optimization Strategies for Enhanced Preclinical Efficacy

Modulation of Target Selectivity

Achieving selectivity for the intended biological target over off-target proteins is a primary goal of lead optimization to minimize potential side effects. This is particularly crucial for classes of proteins with high structural homology, such as kinases.

In the development of TYK2 inhibitors, a series of N-(methyl-d3) pyridazine-3-carboxamide (B1582110) derivatives were designed and tested for selectivity against other members of the JAK kinase family. The lead compound, 24, exhibited satisfactory selectivity, which is a critical parameter for its potential development as an agent for autoimmune diseases. nih.gov Another approach to confirming target engagement and selectivity involves using a known antagonist. In studies of GPR35 agonists, the specific receptor antagonist (compound 17) was used to confirm that the observed cellular response was indeed mediated through GPR35. nih.gov This antagonist dose-dependently weakened the signal produced by the agonist compounds, confirming their specificity. nih.gov

Improvement of Metabolic Stability in Preclinical Systems

Poor metabolic stability can lead to rapid clearance of a compound from the body, resulting in low bioavailability and suboptimal in vivo efficacy. Medicinal chemists employ several strategies to improve metabolic stability during preclinical development.

One effective strategy is selective deuteration, where hydrogen atoms at known sites of metabolic oxidation are replaced with deuterium. This C-D bond is stronger than a C-H bond, slowing the rate of metabolic breakdown by cytochrome P450 enzymes without significantly altering the compound's shape or biological activity. In the development of TYK2 inhibitors, this approach was used to create N-(methyl-d3) pyridazine-3-carboxamide derivatives. The resulting compound 24 demonstrated a good stability profile in liver microsomal assays and reasonable pharmacokinetic (PK) exposures in in vivo studies. nih.gov Another strategy involves the bioisosteric replacement of metabolically labile groups. For example, replacing a furanone ring, which can be prone to metabolic degradation, with a more stable furan-2-carboxamide moiety was shown to be a viable strategy for designing more robust antibiofilm agents. nih.gov

Future Directions and Emerging Research Avenues

Application of Advanced OMICS Technologies in Mechanistic Research

A fundamental challenge in the development of novel compounds is elucidating their precise mechanism of action. Advanced OMICS technologies, which provide a global analysis of biological molecules, offer powerful tools to unravel the complex interactions between N,N,2-Trimethylfuran-3-carboxamide and biological systems. biobide.comembopress.orgnih.gov By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of the compound's effects at a systems level. nih.govmdpi.com

Transcriptomics: This approach analyzes the complete set of RNA transcripts in a cell, revealing how this compound may alter gene expression. biobide.com Identifying upregulated or downregulated genes can provide clues about the cellular pathways modulated by the compound, helping to pinpoint its primary targets and off-target effects. biobide.commdpi.com

Proteomics: By studying the entire complement of proteins, proteomics can identify changes in protein expression, post-translational modifications, and protein-protein interactions induced by the compound. biobide.comnih.gov This can directly help in identifying the protein targets the compound binds to and the signaling cascades it affects.

Metabolomics: This technology focuses on the complete set of small-molecule metabolites within a biological system. biobide.com Analyzing shifts in metabolic profiles following treatment with this compound can reveal its impact on cellular metabolism and identify biomarkers of its activity. mdpi.com

The integration of these multi-omics datasets through advanced computational methods can generate testable hypotheses about the compound's mechanism of action and guide further validation experiments. embopress.org

Table 1: Application of OMICS Technologies in Mechanistic Studies of Furan (B31954) Carboxamides

OMICS Technology Application in Mechanistic Research Potential Insights for this compound
Transcriptomics Analysis of global gene expression changes post-treatment. Identification of modulated signaling pathways and gene regulatory networks.
Proteomics Profiling of protein expression, modifications, and interactions. Direct identification of molecular targets and affected protein complexes.
Metabolomics Characterization of changes in the cellular metabolome. Understanding of the compound's impact on metabolic pathways and cellular energy status.

| Integrative Omics | Combination of multiple OMICS datasets for a systems-level view. | Construction of comprehensive mechanistic models and discovery of novel biomarkers. embopress.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design and optimization of new therapeutic agents. researchgate.netnih.gov These computational tools can analyze vast datasets to identify patterns and relationships that are not apparent to human researchers, thereby streamlining the compound design process. researchgate.netresearchgate.net

For this compound, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive QSAR models that correlate the structural features of furan carboxamide derivatives with their biological activity. researchgate.netresearchgate.net These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules. nih.gov By training these models on libraries of known active compounds, it is possible to generate novel furan carboxamide derivatives with optimized properties for specific biological targets. nih.gov

Predictive Toxicology: AI can be used to build models that predict the potential toxicity and adverse effects of new compounds early in the discovery process, reducing the likelihood of late-stage failures.

By integrating AI and ML, the design cycle for new furan carboxamide derivatives can be significantly shortened, enabling a more rapid exploration of the chemical space around the this compound scaffold. nih.gov

Table 2: Role of AI and Machine Learning in Furan Carboxamide Development

Stage of Development Application of AI/ML Expected Outcome
Hit Identification High-throughput virtual screening. nih.gov Rapid identification of initial active compounds from large chemical libraries.
Lead Optimization QSAR modeling and predictive analytics. researchgate.net Design of derivatives with improved potency and selectivity.
De Novo Design Generative models (e.g., RNNs, GANs). nih.gov Creation of novel furan carboxamide structures with desired properties.

| Preclinical Phase | Toxicity prediction models. | Early assessment of safety profiles to minimize attrition rates. |

Exploration of Novel Biological Targets for Furan Carboxamide Derivatives

The furan carboxamide scaffold is a versatile structural motif present in compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govijabbr.commdpi.com This chemical diversity suggests that derivatives of this compound could interact with a variety of biological targets. While some targets, such as VEGFR-2, have been identified for certain furan-containing molecules, a vast landscape of potential protein interactions remains unexplored. mdpi.com

Future research will focus on identifying and validating novel biological targets for this class of compounds. This can be achieved through:

Phenotypic Screening: Testing libraries of furan carboxamide derivatives in disease-relevant cellular or organismal models to identify compounds with interesting biological effects, without a preconceived target.

Chemical Proteomics: Using affinity-based probes derived from active compounds like this compound to isolate and identify their direct binding partners within the proteome.

Computational Target Prediction: Employing machine learning and docking simulations to predict potential protein targets based on the compound's structure.

The discovery of novel targets will open up new therapeutic avenues for furan carboxamide derivatives, potentially leading to first-in-class medicines for various diseases. nih.gov

Table 3: Known and Potential Biological Targets for Furan Carboxamide Scaffolds

Target Class Specific Example(s) Associated Therapeutic Area
Kinases VEGFR-2 mdpi.com, C-RAF Kinase nih.gov Oncology, Angiogenesis
Bacterial Proteins LasR (Quorum Sensing) nih.gov Infectious Diseases
Enzymes METAP2 mdpi.com Oncology
Receptors Urotensin-II Receptor mdpi.com Cardiovascular Diseases

| Viral Proteases | Zika Virus NS3pro researchgate.net | Antiviral Therapy |

Development of this compound as Research Tool Compounds

Beyond their direct therapeutic potential, well-characterized molecules can serve as invaluable research tools. This compound and its optimized derivatives, once their biological target and mechanism of action are clearly defined, can be developed into chemical probes.

These tool compounds can be used to:

Validate Biological Targets: A potent and selective inhibitor or activator can be used in cellular and animal models to probe the function of a specific protein and validate its role in disease.

Interrogate Biological Pathways: By perturbing a specific node in a signaling pathway, these compounds can help to dissect complex biological circuits.

Facilitate Assay Development: A well-characterized compound can serve as a positive control or reference standard in high-throughput screening campaigns designed to find other modulators of the same target.

The development of this compound into a high-quality chemical probe requires rigorous characterization of its potency, selectivity, and mechanism of action. This effort would not only advance our understanding of fundamental biology but also provide a solid foundation for future drug discovery programs targeting the same pathway.

Table 4: Mentioned Compound Names

Compound Name
This compound
Sorafenib
Methoxsalen
Amiodarone
Dronedarone
Vilazodone
Furazolidone
Furantanone
Furantoin

Conclusion

Summary of Key Research Findings on N,N,2-Trimethylfuran-3-carboxamide

Research on this compound itself is primarily centered on its chemical synthesis. The compound is identified by its CAS Number 131087-74-6 and molecular formula C8H11NO2. bldpharm.com The synthesis of closely related analogues, such as 5-bromo-N,N,2-trimethylfuran-3-carboxamide, has been documented, providing a clear pathway for its preparation. This synthesis involves the reaction of a corresponding furan-3-carboxylic acid with dimethylamine (B145610). biorxiv.org

Specifically, the synthesis of 5-bromo-N,N,2-trimethylfuran-3-carboxamide was achieved by treating 5-bromo-2-methylfuran-3-carboxylic acid with dimethylamine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and DIPEA (N,N-Diisopropylethylamine) as a base. biorxiv.org This standard amidation reaction suggests that this compound can be readily synthesized from 2-methylfuran-3-carboxylic acid. The primary research finding is, therefore, its existence as a synthesizable chemical entity, making it available for further screening and research as part of larger chemical libraries.

Outstanding Questions and Challenges in Furan (B31954) Carboxamide Research

The broader field of furan carboxamide research is active, with several key questions and challenges remaining.

Synthetic Methodologies : While many furan carboxamides can be synthesized, challenges remain in achieving specific substitutions and stereoselectivity in a controlled and efficient manner. um.edu.my For instance, certain palladium-catalyzed cross-coupling reactions, like the Heck protocol, can be unpredictable and yield-sensitive depending on the substituents on the furan ring and the reacting partners. um.edu.my Developing more robust and versatile synthetic routes is an ongoing challenge.

Photochemical Reactivity : Furan carboxamides have been used as model compounds to study how pollutants degrade in sunlight. acs.orgethz.ch A significant challenge is untangling the complex interplay between different photochemical degradation pathways, such as reactions with singlet oxygen versus triplet-state dissolved organic matter. acs.orgethz.ch Predicting which pathway will dominate for a given furan carboxamide derivative under various environmental conditions remains a complex task.

Polymer Science : Furan-based polymers, including those incorporating amide linkages, are being explored as sustainable alternatives to petroleum-based plastics. rsc.org Key challenges include achieving high molecular weights, controlling the material's crystallinity, and understanding the intramolecular hydrogen bonding that can affect polymer properties. rsc.org Further research is needed to optimize the synthesis and processing of these biobased materials to meet commercial performance standards.

Mechanism of Biological Activity : Many furan carboxamides exhibit potent biological activity, but their precise mechanisms of action are often not fully understood. researchgate.net For compounds that show promise as, for example, aggregation inhibitors of proteins implicated in neurodegenerative diseases, the exact binding modes and the structural features crucial for activity require further elucidation. researchgate.net

Broader Implications of this compound Research for Chemical and Biological Sciences

The synthesis and study of this compound and its relatives have wider implications for both chemical and biological sciences.

Medicinal Chemistry and Drug Discovery : The furan carboxamide scaffold is a common feature in molecules with diverse and potent biological activities. Derivatives have been identified as potential anticancer, antiviral, antimicrobial, and anti-inflammatory agents. ontosight.aibohrium.comrsc.orgmdpi.comnih.gov The synthesis of new compounds like this compound expands the chemical space available to researchers for high-throughput screening, potentially leading to the discovery of new therapeutic leads. For example, specific furan-carboxamide derivatives have shown inhibitory activity against the H5N1 influenza virus. rsc.org

Materials Science : Research into furan-based molecules contributes to the development of sustainable and renewable materials. rsc.org Furan rings, derivable from biomass, are rigid structures that can impart desirable thermal and mechanical properties to polymers. The study of furan carboxamides contributes to the design of novel biobased polyamides and polyesters with tailored properties. rsc.org

Environmental Chemistry : The investigation of furan carboxamides as model compounds in photochemistry provides fundamental insights into the environmental fate of organic micropollutants. acs.orgethz.ch Understanding how these structures degrade under the influence of sunlight helps in assessing the persistence and environmental impact of a wide range of chemicals.

Synthetic Chemistry : The challenges encountered in the synthesis of complex furan carboxamides drive innovation in synthetic methodology. um.edu.my Research in this area can lead to the development of new catalysts, reaction conditions, and strategic approaches that benefit the broader field of organic synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N,N,2-Trimethylfuran-3-carboxamide, and how do reaction parameters influence yield and purity?

  • Methodological Answer : A practical approach involves alkylation of furan-3-carboxamide precursors using methylating agents (e.g., methyl iodide) in the presence of a base like potassium carbonate. Solvent choice (e.g., DMF or acetonitrile) and temperature control (60–80°C) are critical to minimize side reactions. Post-synthesis purification via silica gel chromatography or recrystallization (e.g., using acetone/hexane) ensures high purity . Monitoring reaction progress with TLC or HPLC can optimize yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : 1^1H NMR should show singlet peaks for N,N-dimethyl groups (δ ~2.8–3.2 ppm) and furan protons (δ ~6.5–7.5 ppm). 13^{13}C NMR confirms carbonyl (C=O, δ ~160–170 ppm) and methyl substituents.
  • IR : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and furan C-O-C (~1250 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peak ([M+H]+^+) consistent with the molecular formula (C9_9H13_{13}NO2_2). Cross-validate with high-resolution MS to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from steric or electronic effects not fully captured in simulations. Strategies include:

  • Multi-technique validation : Compare DFT-optimized structures with X-ray crystallography (if crystalline) or NOESY NMR to assess spatial arrangements .
  • Solvent correction : Incorporate solvent effects (e.g., PCM models) in computational studies to align predicted NMR shifts with experimental data .
  • Dynamic effects : Use molecular dynamics simulations to account for conformational flexibility in solution .

Q. What strategies improve regioselectivity in alkylation reactions of furan-carboxamide derivatives to avoid N-methyl vs. O-methyl by-products?

  • Methodological Answer :

  • Base selection : Sterically hindered bases (e.g., DBU) favor N-alkylation by deprotonating the amide nitrogen over the furan oxygen .
  • Protecting groups : Temporarily protect reactive oxygen sites with trimethylsilyl groups before alkylation .
  • Catalysis : Transition-metal catalysts (e.g., CuI) can direct methylation to specific sites via coordination with the amide carbonyl .

Q. How should researchers design stability studies to assess degradation pathways of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated stability testing : Expose the compound to buffered solutions (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., furan-3-carboxylic acid or demethylated analogs) .
  • Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.
  • Light sensitivity : Conduct photostability studies under UV/visible light to detect radical-mediated decomposition .

Data Analysis and Experimental Design

Q. How can researchers differentiate between polymorphic forms of this compound, and what implications do these forms have on bioactivity?

  • Methodological Answer :

  • PXRD : Compare diffraction patterns with simulated data from single-crystal structures.
  • Thermal analysis : DSC/TGA can identify melting points and phase transitions unique to each polymorph.
  • Solubility assays : Test dissolution rates in biorelevant media (e.g., simulated gastric fluid) to correlate polymorphs with bioavailability .

Q. What experimental controls are essential when evaluating the biological activity of this compound to ensure reproducibility?

  • Methodological Answer :

  • Negative controls : Use untreated cells/vehicles (e.g., DMSO) to rule out solvent toxicity.
  • Positive controls : Include known agonists/antagonists (e.g., furan-based reference compounds) to validate assay sensitivity.
  • Batch consistency : Characterize multiple synthetic batches with HPLC to confirm purity (>98%) and exclude contaminants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.